5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide 5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 438530-78-0
VCID: VC21496517
InChI: InChI=1S/C12H11BrN2O3/c13-8-1-3-9(4-2-8)17-7-10-5-6-11(18-10)12(16)15-14/h1-6H,7,14H2,(H,15,16)
SMILES: C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NN)Br
Molecular Formula: C12H11BrN2O3
Molecular Weight: 311.13g/mol

5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide

CAS No.: 438530-78-0

Cat. No.: VC21496517

Molecular Formula: C12H11BrN2O3

Molecular Weight: 311.13g/mol

* For research use only. Not for human or veterinary use.

5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide - 438530-78-0

Specification

CAS No. 438530-78-0
Molecular Formula C12H11BrN2O3
Molecular Weight 311.13g/mol
IUPAC Name 5-[(4-bromophenoxy)methyl]furan-2-carbohydrazide
Standard InChI InChI=1S/C12H11BrN2O3/c13-8-1-3-9(4-2-8)17-7-10-5-6-11(18-10)12(16)15-14/h1-6H,7,14H2,(H,15,16)
Standard InChI Key SUIAUFGQVQAHCZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NN)Br
Canonical SMILES C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NN)Br

Introduction

5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide is a heterocyclic organic compound with the molecular formula C12H11BrN2O3C_{12}H_{11}BrN_{2}O_{3} and a molecular weight of 311.13 g/mol. It is a derivative of furan and contains a bromophenoxy group, which contributes to its unique chemical and biological properties. The compound has garnered attention for its potential applications in medicinal chemistry, material science, and synthetic organic chemistry.

Key Structural Features:

  • Furan Ring: A five-membered aromatic ring containing oxygen, contributing to the compound's reactivity.

  • Bromophenoxy Group: Enhances binding affinity in biological systems due to its electron-withdrawing bromine atom.

  • Carbohydrazide Moiety: Provides hydrogen bonding capability, making it suitable for interactions with biological targets.

PropertyValue
Molecular FormulaC12H11BrN2O3C_{12}H_{11}BrN_{2}O_{3}
Molecular Weight311.13 g/mol
Solubility (pH 7.4)~33.9 µg/mL
Canonical SMILESC1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NN)Br
InChI KeySUIAUFGQVQAHCZ-UHFFFAOYSA-N

Synthetic Route:

The synthesis of 5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid with hydrazine hydrate under reflux conditions.

  • Reactants:

    • 5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid

    • Hydrazine hydrate

    • Solvent: Ethanol or methanol

  • Reaction Conditions:

    • Reflux temperature

    • Reaction time optimized for maximum yield

  • Product Isolation:

    • Purification via recrystallization or chromatography

This method ensures high purity and yield, making it suitable for both laboratory-scale and potential industrial applications.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, including:

  • Antimicrobial Activity: Effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential: Preliminary studies suggest inhibition of cancer cell proliferation.

Synthetic Chemistry

5-[(4-Bromophenoxy)methyl]furan-2-carbohydrazide serves as an intermediate in the synthesis of complex organic molecules due to its functional groups that allow further chemical modifications.

Material Science

The compound's unique structure makes it a candidate for developing specialty chemicals and advanced materials.

Comparison with Related Compounds

CompoundKey Differences
5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acidPrecursor in carbohydrazide synthesis
5-[(4-Bromophenoxy)methyl]furan-2-carbaldehydeContains aldehyde group instead of carbohydrazide
5-[(2-Bromophenoxy)methyl]furan-2-carbohydrazideIsomer with bromine at a different position

The carbohydrazide derivative is unique due to its combination of functional groups, allowing versatile chemical reactivity and potential biological applications.

Mechanism of Action

The mechanism of action depends on the application:

  • In biological systems, the bromophenoxy group enhances binding affinity to enzymes or receptors.

  • The carbohydrazide moiety participates in hydrogen bonding, stabilizing interactions with molecular targets.

These properties make it a promising candidate for drug discovery and biochemical studies.

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